1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide is a chemical compound with the molecular formula and a CAS number of 1354961-39-9. This compound is classified as an organic molecule, specifically a derivative of cyclopentane and piperazine, which are widely studied in medicinal chemistry due to their biological activity. It is primarily recognized for its potential applications in pharmacology and medicinal chemistry.
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide falls under the category of small molecules. It is part of a broader class known as piperazine derivatives, which are often explored for their psychoactive properties and potential therapeutic uses. The compound's structure suggests it may interact with various biological targets, making it a candidate for further study in drug discovery .
The synthesis of 1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide typically involves several steps, including the formation of the cyclopentane ring, introduction of the piperazine moiety, and subsequent carboxylic acid derivatization.
These synthetic pathways are critical for producing the compound in sufficient purity for biological testing .
The molecular structure of 1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide features a cyclopentane ring bonded to a piperazine ring, with a carboxylic acid functional group. The presence of bromine atoms in the dihydrobromide form enhances its solubility in polar solvents.
The compound can undergo various chemical reactions typical of carboxylic acids and amines, including:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to investigate its mechanism of action in biological systems .
The mechanism of action for 1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide is not fully elucidated but is believed to involve interactions with neurotransmitter receptors or enzymes. Compounds in this class often exhibit activity at serotonin or dopamine receptors, which are crucial targets in psychopharmacology.
Research indicates that derivatives similar to this compound may influence neurochemical pathways associated with mood regulation and cognitive function, suggesting potential applications in treating psychiatric disorders .
While specific physical properties such as melting point or boiling point are not universally documented for this compound, general characteristics include:
Key chemical properties include:
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide has potential applications in:
Its structural features make it an interesting candidate for further exploration in drug design aimed at enhancing therapeutic efficacy while minimizing side effects .
The construction of the cyclopentane-piperazine core relies on regioselective N-alkylation of 1-methylpiperazine using activated cyclopentane intermediates. A critical challenge involves suppressing dialkylation of the piperazine nitrogen atoms and ensuring exclusive reaction at the less sterically hindered secondary amine site. Key strategies include:
Table 1: Key Parameters for Regioselective N-Alkylation
Parameter | Optimal Condition | Impact on Yield/Selectivity |
---|---|---|
Precursor Activation | SOCl₂ → Acyl chloride | >90% conversion to activated species |
Piperazine Equivalents | 1.2 eq | Minimizes dialkylation (<5%) |
Base | Triethylamine (2.0 eq) | Scavenges HCl; prevents salt inhibition |
Solvent | Anhydrous CH₃CN or DMF | Enhances nucleophilicity; stabilizes intermediates |
Temperature | 0°C → RT | Suppresses overalkylation/elimination |
Beyond direct alkylation, reductive amination and organometallic coupling offer complementary routes to the cyclopentane-piperazine bond.
Scalability demonstrated in industrial applications (kg to ton scale) [4].Engineered IREDs exhibit broad substrate tolerance toward alicyclic ketones and secondary amines like N-methylpiperazine. Co-factor recycling (e.g., glucose dehydrogenase/GDH) is essential for preparative-scale viability [4].
Lithiation-Mediated Coupling: Directed ortho-lithiation or α-lithiation of cyclopentane derivatives enables C–N bond formation. For instance, tert-butyl cyclopentanecarboxylate can be deprotonated α to the ester using strong bases like LDA at -78°C, generating a nucleophilic carbanion. Subsequent reaction with electrophilic piperazine derivatives (e.g., N-methylpiperazine N-oxide) forms the hybrid C–N bond. This method provides precise steric control but requires stringent anhydrous/cryogenic conditions [2] [7].
Table 2: Comparison of Reductive Amination vs. Lithiation Strategies
Characteristic | Biocatalytic Reductive Amination (IRED/RedAm) | Lithiation-Mediated Coupling |
---|---|---|
Amine Partner | Primary or secondary amines | Activated N-electrophiles required |
Stereoselectivity | High (if chiral center present) | Racemic (unless chiral auxiliaries used) |
Reaction Conditions | Aqueous buffer, mild T (25–37°C) | Anhydrous, cryogenic (-78°C) |
Scale Feasibility | High (kg-ton demonstrated) | Moderate (mg-g lab scale typical) |
Key Limitation | Enzyme engineering for new substrates | Sensitivity to moisture/air |
The conversion of the freebase carboxylic acid to the dihydrobromide salt enhances crystallinity, stability, and solubility for pharmaceutical processing. The process involves:
Acid-Base Reaction Mechanism: The tertiary amine groups of the piperazine ring are protonated by hydrobromic acid (HBr). The reaction proceeds exothermically:Freebase + 2 HBr → Freebase·2HBr
The carboxylic acid group remains largely non-ionized under typical reaction conditions (pH < 3), avoiding trication formation [1] [9].
Critical Process Parameters:
Table 3: Dihydrobromide Salt Formation Optimization
Parameter | Optimal Condition | Effect on Product Quality |
---|---|---|
HBr Equivalents | 2.05 eq (5% excess) | Ensures complete salt formation; minimizes freebase |
Solvent System | Anhydrous Ethanol | High solubility; yields free-flowing crystals |
Crystallization T | 0–5°C (slow cooling from 60°C) | Enhances crystal size/purity; reduces inclusion |
Recrystallization | Ethanol:H₂O (4:1) | Removes inorganic salts; final purity >95% [1] |
Drying | Vacuum oven (40°C, 24 h) | Residual solvent <0.5% ICH compliance |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1